molecular formula C16H10INO2 B1417618 2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione CAS No. 1020251-90-4

2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione

Cat. No. B1417618
CAS RN: 1020251-90-4
M. Wt: 375.16 g/mol
InChI Key: QBIGIEYDVJWQNF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione involves a 1H-indene-1,3(2H)-dione core with a 4-iodoanilino group attached via a methylene bridge .

Scientific Research Applications

Stimulus-Responsive Fluorescent Properties

Research on related 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics has shown that compounds with similar structures to 2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione exhibit reversible piezochromism and solvent-induced emission changes. These changes are attributed to the transformation between crystalline and amorphous states, influenced by different molecular stacking modes in the solid state (Lei et al., 2016).

Synthesis Methods

Innovative synthesis methods such as ultrasound-assisted synthesis have been explored for producing derivatives of 1H-indene-1,3(2H)-dione. These methods offer advantages like the use of environmentally benign solvents and efficient reaction conditions (Ghahremanzadeh et al., 2011).

Molecular Structure and Reactivity Analysis

Studies have analyzed the molecular structure and vibrational properties of 2,3-dihydro-1H-indene and its derivatives, including 1H-indene-1,3(2H)-dione. Findings indicate that derivatives like 2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione are more reactive and polar than their parent compounds. This can be attributed to their non-planar molecular structure and the presence of polar groups (Prasad et al., 2010).

Tautomerism and Hydrogen Bonding

Research into tautomeric polymorphs of related compounds has revealed the importance of intra- and intermolecular hydrogen bonding in stabilizing different tautomeric forms. These studies help in understanding the stability and reactivity of similar compounds like 2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione in various solvents (Sigalov et al., 2019).

properties

IUPAC Name

3-hydroxy-2-[(4-iodophenyl)iminomethyl]inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10INO2/c17-10-5-7-11(8-6-10)18-9-14-15(19)12-3-1-2-4-13(12)16(14)20/h1-9,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIGIEYDVJWQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione
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2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione
Reactant of Route 3
2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione
Reactant of Route 4
2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione
Reactant of Route 5
2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione
Reactant of Route 6
2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione

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